molecular formula C19H14N2O2 B13810621 2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole CAS No. 68047-40-5

2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Cat. No.: B13810621
CAS No.: 68047-40-5
M. Wt: 302.3 g/mol
InChI Key: SKSQMTDHWXDWFS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The structure of this compound consists of a 1,3,4-oxadiazole ring substituted with a 3-methoxyphenyl group and a 2-naphthyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, followed by cyclization under reflux conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole.

    Reduction: Formation of 2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-dihydrooxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic drugs.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(3-Methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(3-Methoxyphenyl)-5-(2-thienyl)-1,3,4-oxadiazole

Uniqueness

2-(3-Methoxyphenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is unique due to the presence of the 2-naphthyl group, which enhances its photophysical properties and makes it suitable for applications in organic electronics and as a fluorescent probe. The combination of the methoxyphenyl and naphthyl groups also imparts distinct chemical reactivity compared to other similar compounds.

Properties

CAS No.

68047-40-5

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C19H14N2O2/c1-22-17-8-4-7-15(12-17)18-20-21-19(23-18)16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3

InChI Key

SKSQMTDHWXDWFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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